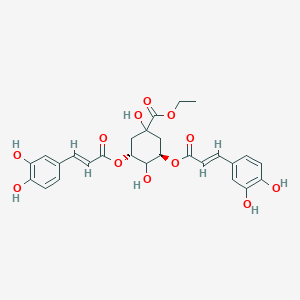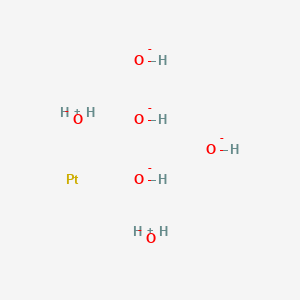
Platinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinic acid, also known as hexachlorothis compound, is an inorganic compound with the chemical formula [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6). It is a red solid and serves as an important commercial source of platinum, typically found in an aqueous solution. This compound is highly hygroscopic and is often used in various chemical processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Platinic acid is commonly prepared by dissolving platinum in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] The resulting orange/red solution can be evaporated to produce brownish-red crystals of this compound .
Industrial Production Methods: In industrial settings, this compound can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis. These methods are often preferred to avoid nitrogen contamination that can occur with the aqua regia route .
化学反応の分析
Types of Reactions: Platinic acid undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to platinum metal using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various ligands can be introduced under controlled conditions to replace chloride ions.
Major Products:
Oxidation: Products depend on the specific reaction conditions and reagents used.
Reduction: The primary product is platinum metal.
Substitution: Products vary based on the ligands introduced.
科学的研究の応用
Platinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for platinum-based catalysts, which are essential in various catalytic processes.
Biology: this compound is employed in the synthesis of platinum nanoparticles, which have applications in biological imaging and drug delivery.
Medicine: Platinum-based compounds derived from this compound are used in chemotherapy for cancer treatment.
Industry: It is used in the production of high-purity platinum and in the manufacture of electronic components .
作用機序
The mechanism of action of platinic acid primarily involves its ability to serve as a precursor for platinum-based catalysts. These catalysts exhibit exceptional activity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
類似化合物との比較
Hexachloropalladic acid: Similar in structure and reactivity but contains palladium instead of platinum.
Potassium hexachloroplatinate: A salt of platinic acid with potassium ions.
Ammonium hexachloroplatinate: A salt of this compound with ammonium ions.
Uniqueness: this compound is unique due to its high hygroscopicity and its role as a versatile precursor for various platinum-based compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and material science .
特性
分子式 |
H8O6Pt-4 |
|---|---|
分子量 |
299.14 g/mol |
IUPAC名 |
hydron;platinum;hexahydroxide |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p-4 |
InChIキー |
BYFKUSIUMUEWCM-UHFFFAOYSA-J |
正規SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


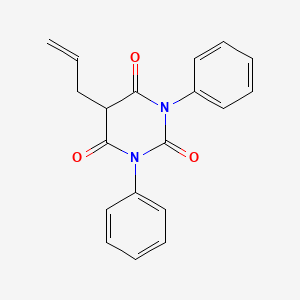

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
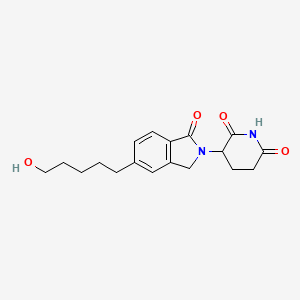
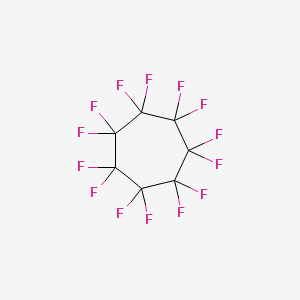
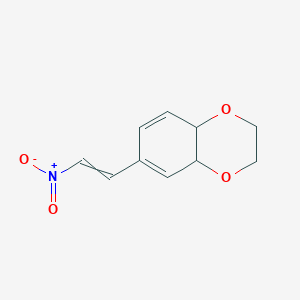



![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
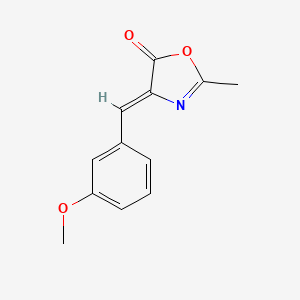
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
